molecular formula C19H31NO5 B4000267 N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid

N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid

Cat. No.: B4000267
M. Wt: 353.5 g/mol
InChI Key: ZKBKXHYQPFTQPZ-UHFFFAOYSA-N
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Description

N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a phenoxy group, a propyl chain, and an amine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine typically involves multiple steps, starting with the preparation of the phenoxy intermediate. The phenoxy group is introduced through a nucleophilic substitution reaction, where a butan-2-yl group is attached to the phenol ring. This intermediate is then reacted with a propylamine derivative under controlled conditions to form the final amine compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems for monitoring reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired product from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and metal catalysts such as palladium on carbon can convert the compound into its reduced amine form.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas, palladium on carbon

    Substituting agents: Halogens, nitrating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines. Substitution reactions can introduce various functional groups onto the aromatic ring, resulting in a wide range of derivatives.

Scientific Research Applications

N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a ligand in receptor binding studies and enzyme inhibition assays.

    Medicine: Explored for its therapeutic potential in treating certain diseases due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the amine group can form ionic bonds with negatively charged sites on the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-sec-butylphenoxy)propyl]-2-butanamine oxalate
  • Phenyl boronic acid derivatives
  • Pinacol boronic esters

Uniqueness

N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine stands out due to its specific combination of functional groups, which confer unique reactivity and binding properties. Compared to similar compounds, it offers a distinct balance of hydrophobic and hydrophilic interactions, making it a versatile molecule for various applications in research and industry.

Properties

IUPAC Name

N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO.C2H2O4/c1-6-14(2)15-8-10-16(11-9-15)19-13-7-12-18-17(3,4)5;3-1(4)2(5)6/h8-11,14,18H,6-7,12-13H2,1-5H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBKXHYQPFTQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OCCCNC(C)(C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H31NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid
Reactant of Route 2
N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid
Reactant of Route 3
N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid
Reactant of Route 4
N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid
Reactant of Route 5
N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid
Reactant of Route 6
N-[3-(4-butan-2-ylphenoxy)propyl]-2-methylpropan-2-amine;oxalic acid

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